molecular formula C12H10N2O2 B1238657 N-(2-hydroxyphenyl)pyridine-3-carboxamide CAS No. 5324-34-5

N-(2-hydroxyphenyl)pyridine-3-carboxamide

Cat. No. B1238657
CAS RN: 5324-34-5
M. Wt: 214.22 g/mol
InChI Key: VUUAIJROGNUMQQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-pyridinecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Zhuravel et al. (2005) synthesized a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant antibacterial and antifungal activities, comparable or better than standard drugs. This suggests potential antimicrobial applications for N-(2-hydroxyphenyl)pyridine-3-carboxamide related compounds (Zhuravel, O., Kovalenko, S., Ivachtchenko, A., Balakin, K., & Kazmirchuk, V., 2005).

Crystal and Molecular Structure Analysis

  • A study by Chen et al. (2011) synthesized and characterized the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, which has similarities to N-(2-hydroxyphenyl)pyridine-3-carboxamide. It highlights the importance of understanding the crystal structure for potential pharmaceutical applications (Chen, G., Tang, Y., Zhang, Q., Meng, M., & Hao, X., 2011).

Catalytic Activity in Metal Complexes

  • A study by Kabanos et al. (1984) explored the properties of complexes formed with N-(2-aminophenyl)pyridine-2-carboxamide and various metals, demonstrating the potential for catalytic applications in chemical reactions (Kabanos, T., & Tsangaris, J., 1984).

Molecular Synthesis and Characterization

  • Raminelli et al. (2006) reported on the regioselective synthesis of substituted 3-(2-hydroxyphenyl)pyridines, highlighting the versatile methods of synthesis for such compounds, which can be crucial for further pharmaceutical development (Raminelli, C., Liu, Z., & Larock, R., 2006).

Antiproliferative Activity in Cancer Research

properties

CAS RN

5324-34-5

Product Name

N-(2-hydroxyphenyl)pyridine-3-carboxamide

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(2-hydroxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)14-12(16)9-4-3-7-13-8-9/h1-8,15H,(H,14,16)

InChI Key

VUUAIJROGNUMQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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